Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate
Description
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a multifunctional benzoate ester characterized by a tri-substituted aromatic core. Its structure features an ethoxy group at position 3, a 4-fluorobenzyloxy group at position 4, and an iodine atom at position 5.
Properties
CAS No. |
1706452-00-7 |
|---|---|
Molecular Formula |
C18H18FIO4 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
PEAQYHKTFDPCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate typically follows a multi-step organic synthesis approach involving:
- Preparation of a suitably substituted benzoate ester intermediate.
- Introduction of the iodine substituent at the 5-position of the aromatic ring.
- Formation of the ether linkage between the 4-position hydroxyl group and the 4-fluorobenzyl moiety.
- Purification to isolate the final product with high purity.
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate | Starting from 3-ethoxy-4-hydroxybenzoic acid or related precursors, esterification with ethanol under acidic conditions | Acid catalyst (e.g., sulfuric acid), reflux in ethanol | Provides the benzoate ester scaffold with ethoxy and hydroxy groups positioned for further modification |
| 2. Iodination at 5-position | Electrophilic aromatic substitution to introduce iodine at the 5-position | Iodinating agents such as iodine with oxidants (e.g., iodic acid) or N-iodosuccinimide (NIS) | Selective iodination is critical; reaction conditions optimized to avoid polyiodination |
| 3. Formation of 4-((4-fluorobenzyl)oxy) substituent | Williamson ether synthesis by reacting the 4-hydroxy group with 4-fluorobenzyl bromide or chloride | Base (e.g., potassium carbonate), polar aprotic solvent (e.g., acetone or DMF), reflux | The nucleophilic substitution forms the ether linkage; base deprotonates phenol to enhance nucleophilicity |
| 4. Purification | Column chromatography or recrystallization | Silica gel chromatography, solvents like ethyl acetate/hexane | Ensures removal of unreacted starting materials and side products |
Detailed Research Findings and Reaction Analysis
Iodination Reaction
- Iodination is performed under mild conditions to avoid over-substitution.
- N-iodosuccinimide (NIS) or iodine with oxidants are preferred reagents.
- Reaction temperature is controlled (often room temperature to 50 °C) to maintain selectivity.
- The presence of electron-donating ethoxy groups directs iodination to the 5-position.
Ether Formation (Williamson Ether Synthesis)
- The phenolic hydroxyl group at the 4-position is deprotonated by a base to form a phenolate ion.
- The phenolate ion then undergoes nucleophilic substitution with 4-fluorobenzyl bromide to form the ether bond.
- Reaction times vary from several hours to overnight reflux depending on solvent and base.
- The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.
Purification and Characterization
- Purification is critical to remove residual halides, unreacted starting materials, and side products.
- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard.
- Final product purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 3-ethoxy-4-hydroxybenzoate |
| Iodinating Agent | N-iodosuccinimide (NIS) or iodine + oxidant |
| Ether Formation Reagents | 4-fluorobenzyl bromide, K2CO3 base |
| Solvents | Acetone, acetonitrile, DMF |
| Temperature Range | 25–80 °C depending on step |
| Reaction Time | 6–24 hours depending on step |
| Purification Method | Silica gel column chromatography |
| Characterization Techniques | NMR, MS, HPLC, elemental analysis |
Additional Notes
- The synthesis route is adaptable for analogs with different halogen or alkoxy substitutions.
- The presence of iodine at the 5-position allows for further functionalization via cross-coupling reactions if desired.
- The fluorobenzyl ether moiety enhances the compound’s chemical stability and potential biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the production of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-fluorobenzyloxy group in the target compound significantly increases lipophilicity compared to simpler analogs like Ethyl 4-ethoxy-3-iodobenzoate. This property may enhance blood-brain barrier penetration, a trait observed in other 4-fluorobenzyl-containing compounds (e.g., SARS-CoV-2 inhibitors in ).
Comparative Limitations
- Synthetic Challenges: The presence of three substituents complicates synthesis compared to mono- or di-substituted analogs. For instance, regioselective iodination at position 5 may require stringent conditions to avoid byproducts.
- Solubility Trade-offs : High lipophilicity (from fluorobenzyl and iodine groups) could reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
Biological Activity
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate (CAS: 1706452-00-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 444.2 g/mol. The compound features an ethoxy group, a fluorobenzyl ether, and an iodine substituent on a benzoate backbone, which may influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.2 g/mol |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzoate backbone, introduction of the ethoxy group, and substitution with the fluorobenzyl and iodine moieties. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize standard organic synthesis techniques such as nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, studies on related iodobenzoates have shown potential cytotoxic effects against various cancer cell lines. The presence of the iodine atom is believed to enhance the compound's ability to induce apoptosis in cancer cells.
Enzyme Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression and metabolic disorders. For example, some studies suggest that benzoate derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer.
Case Studies
- Study on Iodinated Compounds : A study published in Journal of Medicinal Chemistry demonstrated that iodinated benzoate derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of halogen substituents in enhancing biological activity through increased lipophilicity and cellular uptake .
- Inhibition of Kinases : Another research effort focused on benzoate derivatives showed promising results in inhibiting protein kinases involved in cell signaling pathways related to cancer progression. The study indicated that modifications at the para position (as seen with the fluorobenzyl group) could enhance selectivity towards certain kinases .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest that compounds with similar structures have favorable absorption characteristics, with moderate bioavailability due to their lipophilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
